N-(furan-2-ylmethyl)-1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with the molecular formula C16H21N3O4 and a molecular weight of 319.36 g/mol. This compound features a furan ring and a tetrahydro-pyran moiety, which contribute to its structural complexity and potential biological activity. It is classified as a carboxamide due to the presence of the carboxamide functional group in its structure.
The synthesis of N-(furan-2-ylmethyl)-1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide can be approached through various methods, often involving multi-step reactions that incorporate different reagents and conditions. One common method includes the use of furan derivatives and triazole precursors in a condensation reaction. Specific technical details may involve:
The molecular structure of N-(furan-2-ylmethyl)-1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide is characterized by:
The InChI code for this compound is InChI=1S/C16H21N3O4/c1-18-11-14(15(17-18)21-2)16(20)19(10-13-4-3-7-23-13)12-5-8-22-9-6-12/h3-4,7,11-12H,5-6,8-10H2,1-2H3, which provides a detailed representation of its chemical structure.
N-(furan-2-ylmethyl)-1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide can participate in several chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives.
Further studies would be necessary to elucidate specific interactions at the molecular level.
The physical and chemical properties of N-(furan-2-ylmethyl)-1-methyl-N-(tetrahydro-2H-pyran-4-y)-1H-triazole are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H21N3O4 |
| Molecular Weight | 319.36 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
These properties are essential for understanding the compound's behavior in various environments and its suitability for different applications.
N-(furan-2-ylmethyl)-1-methyl-N-(tetrahydro-2H-pyran-4-y)-1H-triazole has potential applications in scientific research:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8